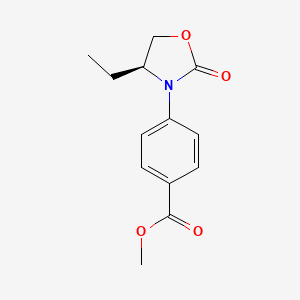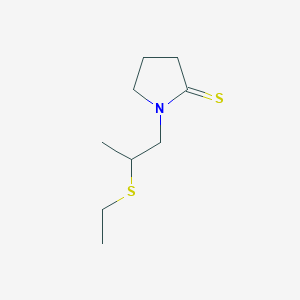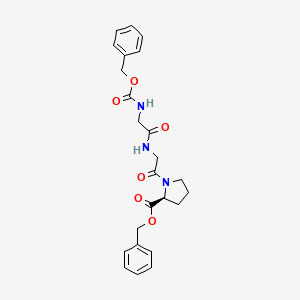
Dicyclohexyl(2,6-dimethylphenyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(2,6-dimethylphenyl)phosphine is an organophosphorus compound that features a phosphine group bonded to a 2,6-dimethylphenyl group and two cyclohexyl groups. This compound is known for its utility as a ligand in various catalytic processes, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicyclohexyl(2,6-dimethylphenyl)phosphine can be synthesized through the reaction of dicyclohexylphosphine with 2,6-dimethylphenyl chloride under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dicyclohexylphosphine, followed by nucleophilic substitution with 2,6-dimethylphenyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions: Dicyclohexyl(2,6-dimethylphenyl)phosphine primarily participates in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide. The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Dicyclohexyl(2,6-dimethylphenyl)phosphine is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Its applications include:
- Chemistry : Used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology : Employed in the modification of biomolecules for research purposes.
- Medicine : Utilized in the synthesis of pharmaceutical intermediates.
- Industry : Applied in the production of fine chemicals and materials .
Mecanismo De Acción
The mechanism by which dicyclohexyl(2,6-dimethylphenyl)phosphine exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers (e.g., palladium or nickel) to form active catalytic species that facilitate the formation of carbon-carbon bonds. The phosphine ligand stabilizes the metal center and enhances its reactivity, allowing for efficient catalysis .
Comparación Con Compuestos Similares
Similar Compounds:
- Dicyclohexyl(2,6-dimethoxyphenyl)phosphine
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2,6-diisopropoxyphenyl)phosphine
Uniqueness: Dicyclohexyl(2,6-dimethylphenyl)phosphine is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky cyclohexyl groups provide steric hindrance that can enhance selectivity in reactions, while the 2,6-dimethylphenyl group offers electronic properties that stabilize the metal-ligand complex .
Propiedades
Fórmula molecular |
C20H31P |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
dicyclohexyl-(2,6-dimethylphenyl)phosphane |
InChI |
InChI=1S/C20H31P/c1-16-10-9-11-17(2)20(16)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h9-11,18-19H,3-8,12-15H2,1-2H3 |
Clave InChI |
XWQSRTDTWHCLIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)P(C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)

![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)
![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)



